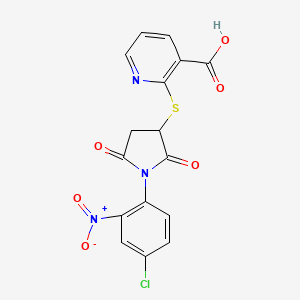

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Industrial Production and Environmental Impact Nicotinic acid, a derivative closely related to the compound , plays a crucial role in various industrial applications, especially in the food, pharmaceutical, and biochemical industries. Its production, however, poses environmental challenges due to by-products like nitrous oxide, which have significant greenhouse effects. There is an ongoing effort to develop greener, more sustainable methods of nicotinic acid production to align with the principles of green chemistry and reduce environmental burdens (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Applications Nicotinic acid and its derivatives have shown promise in the development of novel herbicides. Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has revealed compounds with excellent herbicidal activity against various plant species. This suggests potential applications in agriculture for managing weed growth, emphasizing the role of nicotinic acid derivatives in creating more effective and possibly environmentally friendly herbicides (Yu et al., 2021).

Pharmacological Properties Vasorelaxation and Antioxidation

In the pharmaceutical industry, thionicotinic acid derivatives, which share a structural relationship with the compound of interest, have been studied for their vasorelaxant and antioxidative properties. These derivatives demonstrate the potential for therapeutic applications, particularly in treatments involving vasorelaxation and antioxidation. Such research paves the way for the development of new drugs based on nicotinic acid derivatives, highlighting their significance in medical research and drug development (Prachayasittikul et al., 2010).

Separation Techniques and Enhanced Recovery The separation and recovery of nicotinic acid from industrial processes have seen advancements through the use of reactive extraction techniques. Using solvating extractants like tri-n-octyl phosphine oxide and tri-n-butyl phosphate has improved the efficiency of nicotinic acid recovery. This not only optimizes the production process but also contributes to the sustainability of industrial operations by enhancing resource utilization and reducing waste (Kumar, Wasewar, & Babu, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-(4-chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O6S/c17-8-3-4-10(11(6-8)20(25)26)19-13(21)7-12(15(19)22)27-14-9(16(23)24)2-1-5-18-14/h1-6,12H,7H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBEDCUYPOYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-Chloro-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2598935.png)

![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2598939.png)

![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)

![(2E)-N-methyl-4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}formamido)but-2-enamide](/img/structure/B2598943.png)

![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598951.png)

![1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2598952.png)